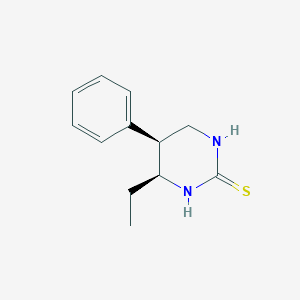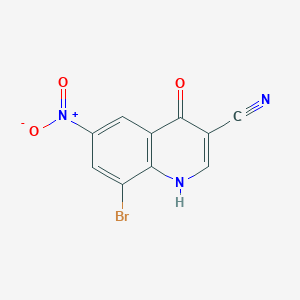![molecular formula C15H10BrNO5 B12617255 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid CAS No. 917614-67-6](/img/structure/B12617255.png)
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid is an organic compound that features a brominated hydroxyphenyl group and a nitrobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid typically involves the following steps:
Ethenylation: The brominated compound is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Nitration: Finally, the ethenylated compound undergoes nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of 2-[2-(5-Bromo-2-oxophenyl)ethenyl]-3-nitrobenzoic acid.
Reduction: Formation of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-aminobenzoic acid.
Substitution: Formation of 2-[2-(5-Methoxy-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid or 2-[2-(5-Thio-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-hydroxyacetophenone: A precursor in the synthesis of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid.
2-(5-Bromo-2-hydroxyphenyl)acetic acid: Another brominated hydroxyphenyl compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a brominated hydroxyphenyl group and a nitrobenzoic acid moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
917614-67-6 |
|---|---|
Fórmula molecular |
C15H10BrNO5 |
Peso molecular |
364.15 g/mol |
Nombre IUPAC |
2-[2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H10BrNO5/c16-10-5-7-14(18)9(8-10)4-6-11-12(15(19)20)2-1-3-13(11)17(21)22/h1-8,18H,(H,19,20) |
Clave InChI |
ZOPZTNRYOZOXMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=C(C=CC(=C2)Br)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)


![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)
![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)

![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)
![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)



